{4-[2-(2-amino-3-methylbutanamido)-5-(carbamoylamino)pentanamido]phenyl}methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valine-Citrulline-p-Aminobenzylcarbamate-Monomethyl Auristatin E (Val-Cit-PAB-MMAE) is a compound used in the development of antibody-drug conjugates (ADCs). This compound consists of a peptide linker (Valine-Citrulline), a self-immolative spacer (p-Aminobenzylcarbamate), and a potent cytotoxic agent (Monomethyl Auristatin E). Val-Cit-PAB-MMAE is designed to selectively target and kill cancer cells while minimizing damage to healthy cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PAB-MMAE involves several steps:
Synthesis of the Peptide Linker: The Valine-Citrulline dipeptide is synthesized using standard solid-phase peptide synthesis techniques.
Attachment of the Self-Immolative Spacer: The p-Aminobenzylcarbamate spacer is attached to the Valine-Citrulline dipeptide through a carbamate linkage.
Conjugation with Monomethyl Auristatin E: The Monomethyl Auristatin E is conjugated to the peptide-spacer complex via a stable amide bond
Industrial Production Methods
Industrial production of Val-Cit-PAB-MMAE involves large-scale solid-phase peptide synthesis for the peptide linker, followed by solution-phase chemistry for the attachment of the self-immolative spacer and the cytotoxic agent. The process is optimized for high yield and purity, ensuring the compound’s stability and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Cleavage by Proteases: The Valine-Citrulline linker is cleaved by cathepsin B and related enzymes in the lysosomes of cancer cells.
Self-Immolative Degradation: Upon cleavage of the peptide linker, the p-Aminobenzylcarbamate spacer undergoes self-immolative degradation, releasing Monomethyl Auristatin E.
Common Reagents and Conditions
Proteases: Cathepsin B and related enzymes.
Reaction Conditions: Lysosomal pH and enzymatic environment.
Major Products Formed
Monomethyl Auristatin E: Released upon cleavage of the peptide linker and self-immolative degradation of the spacer.
Aplicaciones Científicas De Investigación
Val-Cit-PAB-MMAE has a wide range of scientific research applications:
Mecanismo De Acción
Val-Cit-PAB-MMAE exerts its effects through a multi-step mechanism:
Targeting: The antibody portion of the ADC selectively binds to a specific antigen on the surface of cancer cells.
Internalization: The ADC is internalized into the cancer cell via endocytosis.
Cleavage: The Valine-Citrulline linker is cleaved by cathepsin B in the lysosome.
Cytotoxicity: Monomethyl Auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
Val-Cit-PAB-MMAE is compared with other similar compounds used in ADCs:
Maytansinoids: Another class of cytotoxic agents used in ADCs, but with different mechanisms of action.
Duocarmycins: Cytotoxic agents that bind to DNA and cause cell death, used in some ADCs.
Val-Cit-PAB-MMAE is unique due to its specific peptide linker and self-immolative spacer, which provide controlled release of the cytotoxic agent within cancer cells .
Propiedades
Fórmula molecular |
C58H94N10O12 |
---|---|
Peso molecular |
1123.4 g/mol |
Nombre IUPAC |
[4-[[2-[(2-amino-3-methylbutanoyl)amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C58H94N10O12/c1-15-36(8)49(44(78-13)31-45(69)68-30-20-24-43(68)51(79-14)37(9)52(71)62-38(10)50(70)40-21-17-16-18-22-40)66(11)56(75)47(34(4)5)65-55(74)48(35(6)7)67(12)58(77)80-32-39-25-27-41(28-26-39)63-53(72)42(23-19-29-61-57(60)76)64-54(73)46(59)33(2)3/h16-18,21-22,25-28,33-38,42-44,46-51,70H,15,19-20,23-24,29-32,59H2,1-14H3,(H,62,71)(H,63,72)(H,64,73)(H,65,74)(H3,60,61,76) |
Clave InChI |
WZEAGSMYTVSXQA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.